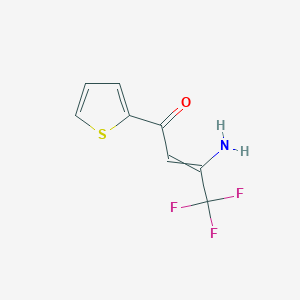
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one is a fluorinated organic compound that features a trifluoromethyl group and a thienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxaldehyde and trifluoroacetone.
Condensation Reaction: The key step involves a condensation reaction between 2-thiophenecarboxaldehyde and trifluoroacetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
科学的研究の応用
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thienyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound shares the trifluoromethyl group but has a phenyl group instead of a thienyl group.
3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one: Similar structure with a phenyl group replacing the thienyl group.
Uniqueness
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one is unique due to the presence of both the trifluoromethyl group and the thienyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in medicinal chemistry and materials science.
生物活性
3-Amino-4,4,4-trifluoro-1-(2-thienyl)-2-buten-1-one (CAS No. 19262-68-1) is a synthetic compound notable for its trifluoromethyl and thienyl substituents. This compound belongs to the class of 4,4,4-trifluoro-2-buten-1-ones, which are recognized for their diverse chemical reactivity and potential biological applications. The presence of the amino group enhances its reactivity, making it suitable for various chemical transformations and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₆F₃NOS. Its structure includes a carbonyl group that is electrophilic, allowing for nucleophilic additions and substitutions. This unique arrangement of atoms contributes to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆F₃NOS |
| CAS Number | 19262-68-1 |
| Functional Groups | Amino, Carbonyl |
| Substituents | Trifluoromethyl, Thienyl |
Interaction Studies
Preliminary studies suggest that compounds structurally similar to this compound can interact with various biological targets such as enzymes and receptors. For instance, the compound can react with 2-aminoethanol to yield derivatives that may exhibit enhanced biological properties .
The specific mechanisms of action remain to be elucidated; however, initial findings indicate potential anti-inflammatory and anticancer activities based on structural analogs.
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:
- Mechanistic Studies : Detailed studies on how this compound interacts with specific enzymes and receptors.
- In Vivo Studies : Testing the compound in animal models to assess its therapeutic potential and safety profile.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity could lead to the development of more effective derivatives.
特性
分子式 |
C8H6F3NOS |
|---|---|
分子量 |
221.20 g/mol |
IUPAC名 |
3-amino-4,4,4-trifluoro-1-thiophen-2-ylbut-2-en-1-one |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)7(12)4-5(13)6-2-1-3-14-6/h1-4H,12H2 |
InChIキー |
QJDAORZUJBDJJF-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(=O)C=C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















